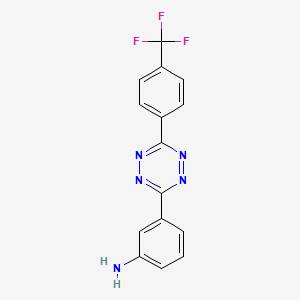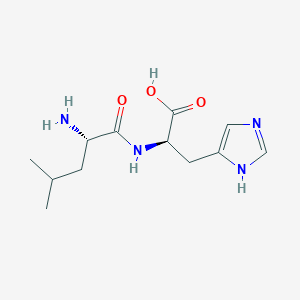
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazine ring and an aniline group. This compound is notable for its unique structure, which combines the properties of trifluoromethyl, tetrazine, and aniline groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline typically involves multiple steps, including nitration, reduction, and coupling reactions. One common method involves the nitration of a precursor compound, followed by reduction to form the corresponding amine. This amine is then coupled with a tetrazine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical studies, particularly in understanding enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism of action of 3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the tetrazine ring can participate in various biochemical reactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)aniline: Similar in structure but lacks the tetrazine ring.
4-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in a different position.
Fluorinated Quinolines: Compounds with fluorine atoms incorporated into quinoline structures, used in various applications .
Uniqueness
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline is unique due to the combination of trifluoromethyl, tetrazine, and aniline groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C15H10F3N5 |
|---|---|
Molekulargewicht |
317.27 g/mol |
IUPAC-Name |
3-[6-[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-3-yl]aniline |
InChI |
InChI=1S/C15H10F3N5/c16-15(17,18)11-6-4-9(5-7-11)13-20-22-14(23-21-13)10-2-1-3-12(19)8-10/h1-8H,19H2 |
InChI-Schlüssel |
NVTSXYMJPRSDDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-](/img/structure/B12949258.png)







![tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B12949321.png)

![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)


